molecular formula C14H22N2O B1490148 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098046-85-4

4-(4-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No. B1490148
CAS RN: 2098046-85-4
M. Wt: 234.34 g/mol
InChI Key: OFYXFPAQDFXPJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Insecticidal Bioactivities : Piperazine derivatives, designed based on serotonin receptor ligands, showed selective insecticidal bioactivities against tested pests. These compounds, synthesized through ionic liquid-supported parallel synthesis, underline the chemical's potential in pest control applications (Shen, Wang, & Song, 2013).

Antihypertensive Activity : The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones explored their potential as antihypertensive agents, indicating the broader pharmaceutical applications of similar structures (Clark et al., 1983).

Pharmaceutical Intermediates : Efficient synthesis methods for key pharmaceutical intermediates highlight the compound's relevance in the development of new generation narcotic analgesics, showcasing its significance in pharmaceutical manufacturing (Kiricojevic et al., 2002).

Antimicrobial and Anticancer Applications : Research into cyclometallated complexes and polysubstituted piperidine derivatives underlines the potential antimicrobial and anticancer activities of structurally related compounds, further broadening the scope of its scientific applications (Nassar, Ibrahim, & Makky, 2013); (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).

Synthesis of Novel Derivatives : Studies on the synthesis of novel piperazine derivatives further demonstrate the chemical's versatility and potential in creating new compounds with significant biological activities (Qi-don, 2015).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines and their derivatives have gained significant attention in scientific research due to their potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives, including 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline.

properties

IUPAC Name

4-[4-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYXFPAQDFXPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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